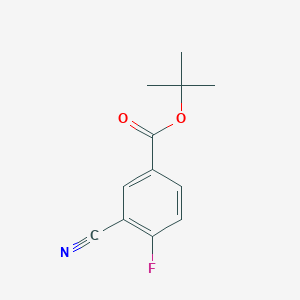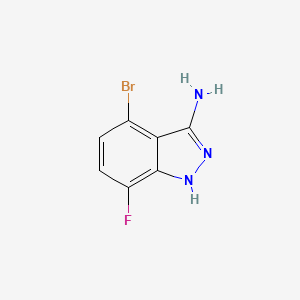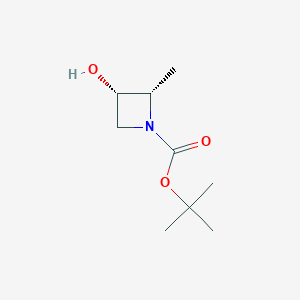
4,5-Diaza-9,9'-spirobifluorene
概要
説明
4,5-Diaza-9,9’-spirobifluorene is a unique organic compound characterized by its spirobifluorene core structure with two nitrogen atoms incorporated into the fluorene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaza-9,9’-spirobifluorene typically involves the incorporation of nitrogen atoms into the spirobifluorene core. One common method is to introduce additional pyridyl moieties or directly install aza functionalities into the spirobifluorene nucleus . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,5-Diaza-9,9’-spirobifluorene are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4,5-Diaza-9,9’-spirobifluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the spirobifluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated spirobifluorene compounds.
科学的研究の応用
4,5-Diaza-9,9’-spirobifluorene has been extensively studied for its applications in various scientific fields:
Organic Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) due to its efficient photo- and electro-luminescent properties.
Materials Science: It serves as a promising electron acceptor in nonfullerene polymer solar cells, enhancing the efficiency of these devices.
Chemical Sensors: The rigid structure of 4,5-Diaza-9,9’-spirobifluorene makes it suitable for use in quartz microbalance sensors for detecting volatile organic compounds.
作用機序
The mechanism by which 4,5-Diaza-9,9’-spirobifluorene exerts its effects is primarily related to its electronic structure. The incorporation of nitrogen atoms into the spirobifluorene core alters the compound’s electronic properties, making it an effective electron acceptor. This facilitates charge transfer processes in applications such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with electron-donating materials and the formation of charge-transfer complexes.
類似化合物との比較
Similar Compounds
9,9’-Spirobifluorene: The parent compound without nitrogen atoms.
4,5-Diazafluorene: A simpler aza analogue with only one fluorene unit.
Perylenediimide Derivatives: Compounds with strong electron-accepting properties used in similar applications.
Uniqueness
4,5-Diaza-9,9’-spirobifluorene stands out due to its spirobifluorene core combined with nitrogen atoms, which enhances its electron-accepting capabilities and stability. This makes it particularly valuable in applications requiring efficient charge transfer and luminescent properties.
特性
IUPAC Name |
spiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)23(17)19-11-5-13-24-21(19)22-20(23)12-6-14-25-22/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUKNGBCQEAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=CC=N6)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5-Diaza-9,9'-spirobifluorene a promising candidate for organic electronics?
A1: this compound possesses several attractive features for organic electronics, including its rigid structure, electron-accepting properties, and ability to form stable complexes with metals. Its strong absorption in the visible region of the UV spectrum, coupled with low-lying HOMO/LUMO energy levels, makes it a suitable candidate for applications like non-fullerene polymer solar cells. [, ]
Q2: How does the incorporation of this compound affect the performance of light-emitting electrochemical cells (LECs)?
A2: Studies show that incorporating this compound as a ligand in cationic iridium complexes can lead to highly efficient LECs. This is attributed to enhanced steric hindrance and reduced self-quenching effects, resulting in improved quantum yields and power efficiencies. [, , , ]
Q3: What is the significance of the spiro configuration in this compound for device applications?
A3: The spiro configuration in this compound enhances steric hindrance around the metal center when used as a ligand in metal complexes. This structural feature minimizes the expansion of metal-ligand bonds in the excited state, leading to improved device lifetimes, as demonstrated in LECs. []
Q4: Can this compound be utilized in the development of air-stable solar cells?
A4: Yes, researchers have successfully used oligomers containing this compound to modify TiO2 nanorods, leading to air-stable poly(3-hexylthiophene):TiO2 bulk heterojunction inverted solar cells. These modified devices exhibited improved electron mobility and promising power conversion efficiencies. []
Q5: How does the structure of this compound influence its sensing capabilities?
A5: The rigid structure of this compound derivatives makes them suitable for applications in sensing. Research has shown their potential as affinity materials for quartz crystal microbalances, demonstrating high potency in detecting volatile organic compounds. []
Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A6: Common characterization techniques include NMR spectroscopy, elemental analysis, UV-Vis spectroscopy, and cyclic voltammetry. These methods provide insights into the compound's structure, purity, electronic properties, and redox behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)




![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)




![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
